2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
CAS No.: 24723-50-0
Cat. No.: VC21546066
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24723-50-0 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | (2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21)/t13-/m0/s1 |
| Standard InChI Key | DUNDTSUHZJULAX-ZDUSSCGKSA-N |
| Isomeric SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)O)N |
| SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
| Canonical SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Introduction
Synthesis and Preparation
The synthesis of complex organic compounds like 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step reactions, including peptide coupling and aromatic amine formation. For example, the synthesis of ethyl 2-amino-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a three-component reaction with specific catalysts and conditions .
Synthesis Steps
-
Starting Materials: Typically involve aromatic amines, amino acids, and other organic building blocks.
-
Reaction Conditions: May include peptide coupling reagents and catalysts like DMAP.
-
Purification: Often involves recrystallization from ethanol or other solvents.
Applications and Biological Significance
Compounds with similar structures to 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid may have applications in biochemistry, particularly as substrates or inhibitors for enzymes. For instance, Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is used as a protease substrate .
Potential Applications
-
Protease Substrates: Useful in biochemical assays to measure enzyme activity.
-
Pharmaceutical Research: May serve as scaffolds for drug development due to their complex structures.
Safety and Handling
Handling complex organic compounds requires caution due to potential toxicity and reactivity. Safety data sheets (SDS) should be consulted for specific compounds.
Safety Precautions
-
Protective Gear: Gloves, goggles, and lab coats are recommended.
-
Storage Conditions: Typically require dry, cool environments away from incompatible substances.
Future Research Directions
-
Synthetic Methodology: Developing efficient synthesis routes.
-
Biological Activity: Investigating its interactions with enzymes and biological systems.
Data Table: Comparison of Related Compounds
This table highlights the complexity and diversity of related compounds, emphasizing the need for detailed studies on 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume